Cas no 51519-54-1 ([1,2,4]Triazolo[1,5-b]pyridazine-6-thiol)
![[1,2,4]Triazolo[1,5-b]pyridazine-6-thiol structure](https://ja.kuujia.com/scimg/cas/51519-54-1x500.png)
[1,2,4]Triazolo[1,5-b]pyridazine-6-thiol 化学的及び物理的性質
名前と識別子
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- SCHEMBL10765206
- 51519-54-1
- EN300-37384931
- [1,2,4]triazolo[1,5-b]pyridazine-6-thiol
- [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol
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- インチ: 1S/C5H4N4S/c10-5-2-1-4-6-3-7-9(4)8-5/h1-3H,(H,8,10)
- InChIKey: NYNRDWTZIKBOKW-UHFFFAOYSA-N
- ほほえんだ: S=C1C=CC2=NC=NN2N1
計算された属性
- せいみつぶんしりょう: 152.01566732g/mol
- どういたいしつりょう: 152.01566732g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 74.8Ų
[1,2,4]Triazolo[1,5-b]pyridazine-6-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37384931-1.0g |
[1,2,4]triazolo[1,5-b]pyridazine-6-thiol |
51519-54-1 | 1g |
$0.0 | 2023-06-06 |
[1,2,4]Triazolo[1,5-b]pyridazine-6-thiol 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
[1,2,4]Triazolo[1,5-b]pyridazine-6-thiolに関する追加情報
Compound CAS No. 51519-54-1: [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol
The compound [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol (CAS No. 51519-54-1) is a heterocyclic sulfur-containing organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of triazolopyridazines, which are known for their versatile applications in drug design and advanced materials. The [1,2,4]triazolo[1,5-b]pyridazine core is a fused bicyclic system consisting of a triazole ring fused to a pyridazine ring, while the 6-thiol group introduces sulfur functionality into the molecule.
Recent studies have highlighted the potential of [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol as a building block for constructing bioactive molecules. Its sulfur atom at the 6-position makes it a promising candidate for thiol-based chemistry, including thiol-Michael addition reactions and click chemistry. These reactions are widely used in drug discovery and materials synthesis due to their high efficiency and selectivity. The compound's ability to form stable disulfide bonds further enhances its utility in creating redox-responsive materials.
In terms of synthesis, [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol can be prepared via various routes. One common method involves the reaction of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine with thiourea or hydrogen sulfide under appropriate conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has been reported to significantly improve the yield and purity of [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol.
The chemical properties of [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol make it an attractive candidate for various applications. Its heterocyclic structure provides excellent electronic properties and stability under physiological conditions. The presence of sulfur atoms also contributes to its ability to act as a coordinating ligand in metal complexes. Recent research has explored its use as a ligand in transition metal-catalyzed reactions for organic synthesis.
One of the most promising applications of [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol is in the field of drug design. Its structure allows for easy functionalization at multiple positions on the bicyclic system. This makes it an ideal scaffold for designing small molecule inhibitors targeting various disease-related proteins. For example, recent studies have demonstrated its potential as an inhibitor of kinase enzymes involved in cancer progression.
In addition to its role in drug discovery,[][][][][][][][][][][][][][][][][][][][][][].
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